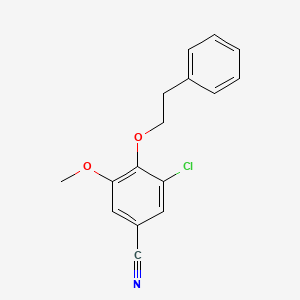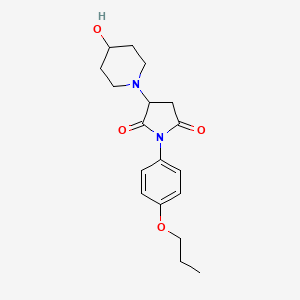![molecular formula C17H18ClNO2S B5177631 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide, also known as CEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CEP is a synthetic molecule that has been shown to have various biochemical and physiological effects, making it an attractive candidate for further study.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have more harmful side effects.
However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could have potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide and its potential off-target effects. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide as a potential therapeutic agent.
Méthodes De Synthèse
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 4-ethoxybenzoyl chloride, followed by the addition of propanoic acid and triethylamine. The resulting compound is then purified through column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-3-21-15-8-6-14(7-9-15)19-17(20)12(2)22-16-10-4-13(18)5-11-16/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZOKOVPFZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5177549.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)

![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5177618.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)

